molecular formula C6H13NO2S B12442844 S-Methylcysteine, ethyl ester CAS No. 792132-38-8

S-Methylcysteine, ethyl ester

Cat. No.: B12442844
CAS No.: 792132-38-8
M. Wt: 163.24 g/mol
InChI Key: SOUTVWYPVSFHNV-UHFFFAOYSA-N
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Description

®-ethyl 2-amino-3-(methylthio)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a methylthio group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-amino-3-(methylthio)propanoate typically involves the esterification of ®-2-amino-3-(methylthio)propanoic acid. One common method is to react the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of ®-ethyl 2-amino-3-(methylthio)propanoate may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-ethyl 2-amino-3-(methylthio)propanoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-ethyl 2-amino-3-(methylthio)propanoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-ethyl 2-amino-3-(methylthio)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and methylthio groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-3-(methylthio)propanoic acid: The parent acid form of the compound.

    S-methylcysteine: A similar compound with a methylthio group attached to the cysteine backbone.

    Methionine: An essential amino acid with a similar structure but without the ester group.

Uniqueness

®-ethyl 2-amino-3-(methylthio)propanoate is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its parent acid and other similar compounds

Properties

IUPAC Name

ethyl 2-amino-3-methylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-3-9-6(8)5(7)4-10-2/h5H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUTVWYPVSFHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792132-38-8
Record name ethyl rac-(2R)-2-amino-3-methylsulfanyl-propanoate;hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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